molecular formula C22H18Cl2N2O3S B11164592 2-amino-7-[(2,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

2-amino-7-[(2,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11164592
M. Wt: 461.4 g/mol
InChI Key: JINRBKRQBUWLHL-UHFFFAOYSA-N
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Description

2-AMINO-7-[(2,4-DICHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-[(2,4-DICHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-[(2,4-DICHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-AMINO-7-[(2,4-DICHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-7-[(2,4-DICHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-7-[(2,4-DICHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H18Cl2N2O3S

Molecular Weight

461.4 g/mol

IUPAC Name

2-amino-7-[(2,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C22H18Cl2N2O3S/c1-3-12-6-15-18(8-17(12)28-9-13-4-5-14(23)7-16(13)24)29-21(25)19(20(15)27)22-26-11(2)10-30-22/h4-8,10H,3,9,25H2,1-2H3

InChI Key

JINRBKRQBUWLHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=C(C=C(C=C3)Cl)Cl)OC(=C(C2=O)C4=NC(=CS4)C)N

Origin of Product

United States

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